1,3-Diiodotetrafluorobenzene
Overview
Description
1,3-Diiodotetrafluorobenzene is an organoiodine compound with the molecular formula C6F4I2. It is a derivative of tetrafluorobenzene where two hydrogen atoms are replaced by iodine atoms at the 1 and 3 positions. This compound is known for its unique properties, particularly its ability to form halogen bonds, which makes it valuable in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 1,3-Diiodotetrafluorobenzene is the formation of supramolecular assemblies . This compound acts as a halogen bond donor and interacts with various halogen-bonding acceptors .
Mode of Action
This compound interacts with its targets through halogen bonding . This interaction leads to the formation of a variety of supramolecular architectures . The compound has the ability to co-crystallize with diverse halogen-bonding acceptors, leading to the formation of discrete assemblies, 1D infinite chains, and 2D/3D networks .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of supramolecular structures . These structures are formed through the process of molecular recognition and supramolecular self-assembly between components, driven by non-covalent interactions .
Pharmacokinetics
Its ability to form co-crystals suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The action of this compound results in the formation of supramolecular assemblies . These assemblies can act as promising functional materials, such as fluorescence, phosphorescence, optical waveguide, laser, non-linear optics, dielectric, and magnetism . They can also form soft materials, such as liquid crystal and supramolecular gel .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the local molecular environment created by this compound in co-crystals can modulate phosphorescent behaviors
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiodotetrafluorobenzene can be synthesized through several methods. One common approach involves the iodination of tetrafluorobenzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve selective iodination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Halogen Bonding: The formation of halogen bonds usually occurs under mild conditions, often in the presence of suitable co-crystallizing agents and solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted tetrafluorobenzenes with functional groups such as amino, thiol, or other substituents.
Co-crystals: Halogen bonding can lead to the formation of co-crystals with unique structural and physicochemical properties.
Scientific Research Applications
1,3-Diiodotetrafluorobenzene has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodotetrafluorobenzene: Another isomer with iodine atoms at the 1 and 4 positions.
1,2-Diiodotetrafluorobenzene: An isomer with iodine atoms at the 1 and 2 positions.
Uniqueness
1,3-Diiodotetrafluorobenzene is unique due to its specific halogen bonding capabilities and the resulting supramolecular structures it can form. Its ability to selectively interact with various nucleophiles and co-crystallizing agents makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4,6-diiodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJBAXUUZIEJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)F)I)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67815-57-0 | |
Record name | 1,3-Diiodotetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Diiodotetrafluorobenzene a good candidate for halogen bonding?
A: 1,3-DITFB possesses two iodine atoms, which are highly polarizable halogens. These iodine atoms act as electrophilic regions, termed sigma-holes, and can interact attractively with electron-rich species, such as nitrogen-containing molecules, through a non-covalent interaction known as a halogen bond [, ].
Q2: How does the structure of 1,3-DITFB influence its crystal packing compared to its isomer, 1,4-diiodotetrafluorobenzene?
A: While both 1,3-DITFB and its isomer, 1,4-diiodotetrafluorobenzene, can act as halogen bond donors, their differing molecular geometries lead to distinct crystal packing arrangements. 1,3-DITFB, with its bent structure, exhibits different abilities to form close-packed structures compared to the linear 1,4-diiodotetrafluorobenzene []. These differences can influence the stoichiometric compositions and supramolecular architectures of the resulting cocrystals.
Q3: Are there examples of 1,3-DITFB forming halogen bonds with various acceptors?
A: Yes, studies have shown 1,3-DITFB forming halogen bonds with a range of acceptors. These include nitrogen-containing molecules like 4,4′,6,6′-tetramethyl-2,2′-bipyrimidine, 1,2,4,5-tetra(3-pyridyl)benzene, and 1,2,4,5-tetra(4-pyridyl)benzene []. Additionally, 1,3-DITFB can engage in halogen bonding with chloride ligands in metal complexes, forming metal-organic cocrystals [].
Q4: Have any particularly strong halogen bonds been observed with 1,3-DITFB?
A: Research indicates that 1,3-DITFB can form remarkably short halogen bonds. For instance, in a complex with 4-(N,N-dimethylamino)pyridine (DMAP), 1,3-DITFB exhibits one of the shortest halogen bonds recorded for fluorinated iodoarenes [].
Q5: Can computational chemistry methods be applied to understand halogen bonding in 1,3-DITFB systems?
A: Absolutely. Density functional theory (DFT) calculations have been employed to study the non-covalent interactions involving 1,3-DITFB, including halogen bonding and π···π stacking interactions [, ]. These calculations provide valuable insights into the nature and strength of these interactions and aid in predicting the formation and stability of cocrystals.
Q6: Has 1,3-DITFB been used to investigate the halogen bonding ability of less conventional acceptors?
A: Yes, 1,3-DITFB has been employed to study the halogen bonding proclivity of the sp3 hybridized sulfur atom. While cocrystal formation was not observed in all combinations with tetrahydro-4H-thiopyran-4-one and its derivatives, the targeted I···S halogen bonding motif was frequently present in the resulting structures []. This research highlights the potential of 1,3-DITFB in expanding our understanding of halogen bonding with diverse acceptor atoms.
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